molecular formula C16H14F3N3O2S B1670344 Dexlansoprazole CAS No. 138530-94-6

Dexlansoprazole

Cat. No. B1670344
M. Wt: 369.4 g/mol
InChI Key: MJIHNNLFOKEZEW-RUZDIDTESA-N
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Description

Dexlansoprazole is a proton pump inhibitor (PPI) that works by decreasing the amount of acid produced by the stomach . It is used to treat heartburn caused by gastroesophageal reflux disease (GERD), and to heal erosive esophagitis (damage to the esophagus from stomach acid) .


Synthesis Analysis

Dexlansoprazole was developed as an improved PPI, using lansoprazole as a starting point. The development capitalized on the rational optimization of lansoprazole, leveraging its chemical properties on pharmacokinetics, and exploring optimized formulations .


Molecular Structure Analysis

The chemical formula of Dexlansoprazole is C32H34F6N6O7S2. It has an exact mass of 792.18 and a molecular weight of 792.770 .


Physical And Chemical Properties Analysis

Dexlansoprazole has a molecular formula of C16H14F3N3O2S and a molecular weight of 369.36 .

Scientific Research Applications

Dual Release and Efficacy in Gastroesophageal Reflux Disease (GERD)

Dexlansoprazole modified release (MR) is a new-generation proton pump inhibitor (PPI) highly effective in treating symptoms and lesions associated with erosive oesophagitis due to gastroesophageal reflux disease (GERD). Its unique dual-release mechanism allows for two peak concentrations, leading to prolonged drug concentration in plasma and an extended proton pump inhibitory effect. This makes it particularly effective for all forms of GERD, especially with night-time heartburn and sleep disorders resulting from GERD, without the need for meal-time dosing (Skrzydło-Radomańska & Radwan, 2015).

Clinical Efficacy in Healing Erosive Esophagitis

Dexlansoprazole MR demonstrates efficacy in healing erosive esophagitis, maintaining healed esophageal mucosa, and controlling symptoms of nonerosive reflux disease (NERD). Recent studies highlight its effectiveness in alleviating nocturnal heartburn, GERD-related sleep disturbances, and regurgitation. It is comparable to lansoprazole in safety and side-effect profile (Fass & Frazier, 2017).

Pharmacological Profile and Clinical Applications

The dual delayed-release formulation of dexlansoprazole is indicated for healing all grades of esophagitis, maintaining the healing of erosive esophagitis, and treating heartburn associated with nonerosive GERD. It irreversibly binds to H(+)K(+)-ATPase, inhibiting acid production by theparietal cell. Clinical trials have shown no significant differences in the rates of complete healing between dexlansoprazole and lansoprazole. Furthermore, dexlansoprazole has been effective in significantly increasing the number of 24-hour heartburn-free days in patients with nonerosive reflux disease compared to placebo, highlighting its tolerability and effectiveness (Emerson & Marzella, 2010).

Bioavailability and Dosage Forms

The bioavailability of dexlansoprazole has been studied in various formulations, including modified-release orally-disintegrating tablets. These studies assess the bioavailability of different dosing options, providing insights into the flexibility and adaptability of dexlansoprazole administration. This includes assessment via oral syringe or nasogastric tube compared to standard oral administration, affirming its versatility in clinical usage (Kukulka, Nudurupati, & Perez, 2014).

Potential New Indications

Emerging research indicates that dexlansoprazole might have potential applications beyond its current use. For instance, a study in 2022 suggested that dexlansoprazole could prevent pulmonary artery hypertension (PAH) by inhibiting the transition of pulmonary artery smooth muscle cells to fibroblast-like cells, presenting a novel therapeutic avenue for this condition (Jiao et al., 2022).

Safety And Hazards

Dexlansoprazole may cause serious side effects such as severe stomach pain, diarrhea that is watery or bloody, seizures, sudden pain or trouble moving your hip, wrist, or back, and kidney problems . Long-term use of Dexlansoprazole may cause the development of stomach growths called fundic gland polyps . If Dexlansoprazole is used for longer than 3 years, a vitamin B-12 deficiency could develop .

properties

IUPAC Name

2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIHNNLFOKEZEW-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.21mg/mL at pH7.0
Record name Dexlansoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05351
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Dexlansoprazole inhibits the H/K ATPase enzyme, which is involved in the secretion of hydrochloric acid, hydrolyzing ATP and exchanging H+ ions from the cytoplasm for K+ ions in the secretory canaliculus, which results in HCl secretion into the gastric lumen. Dexlansoprazole inhibits this effect of H/K ATPase by demonstrating a high degree of activation in the acidic environment. After passing through the liver and reaching the gastric parietal cells activated by a meal, PPIs undergo protonation in the acidic pH environment, followed by conversion to sulphenamide which represents the active form of the drug. Sulphenamide inhibits the activity of the proton pump and hence the transport of hydrogen ions into the gastric lumen via covalent binding to the SH groups of the cysteine residues of H/K ATPase. The delivery technology of dexlansoprazole MR is designed to release the drug in two separate pH-dependent phases, the first in the proximal duodenum (25% of total drug dose) and the second (75% of total drug dose) in the more distal small intestine. Dexlansoprazole reduces both basal and stimulated gastric acid secretion.
Record name Dexlansoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05351
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dexlansoprazole

CAS RN

138530-94-6
Record name (+)-Lansoprazole
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Record name Dexlansoprazole
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Record name (+)-2-[(R)-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl} sulfinyl]-1H-benzimidazole
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Record name DEXLANSOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
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Melting Point

Decomposes at 140ºC
Record name Dexlansoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05351
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole (lansoprazole) (racemate) (3.98 g) was dissolved in the following mobile phase (330 ml) and acetonitrile (37 ml) and fractionated by HPLC (column: CHIRALCEL OD 20 mm dia.×250 mm, temperature: 30° C., mobile phase: hexane/2-propanol/ethanol=255/35/10, flowrate: 16 ml/min, detection wavelength: 285 nm, 1 shot: 20-25 mg). Fractions of optical isomers of shorter retention time were combined and concentrated; the individual lots were combined and dissolved in ethanol and filtered through a 0.45 μm filter; after hexane was added, the filtrate was again evaporated to dryness to yield R(+)-lansoprazole (1.6 g, optical purity >97.6% ee) as an amorphous substance.
[Compound]
Name
phase
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
hexane 2-propanol ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylthio}-1H-benzimidazole (1.0 g, 2.83 mmol) was suspended in 8 ml of acetonitrile, followed by the addition of 3.5 ml of a 2N aqueous solution of sodium hydroxide. A solution (2 ml) of N-chlorosuccinimide (453 mg, 3.40 mmol) in N,N-dimethylformamide was added dropwise to the solution at −4° C. to 3° C. The reaction mixture was subsequently reacted at −3° C. to 0° C. for 1.5 hr. To the reaction mixture was added a 10% aqueous solution of sodium thiosulfate (2 ml) was added to the reaction mixture and the resulting mixture was stirred for 2 min, followed by the addition of water (20 ml) and acetic acid (0.4 ml) to adjust the solution to about pH 8.5. Ethyl acetate (20 ml) and sodium chloride (3 g) were added thereto to extract and the aqueous layer was further extracted with ethyl acetate (10 ml). The organic layers were combined, washed with a 15% aqueous solution of sodium chloride (10 ml) for three times, and the solvent was evaporated. Ethyl acetate (3 ml), hexane (7 ml) and toluene (2.5 ml) were added to the resulting oil, and then stirred at room temperature for 1 hr. The resulting crystals were collected by filtration, washed with a solvent mixture (3 ml) of 30% ethyl acetate and hexane for two times, and then dried under reduced pressure, to give the title compound (0.88 g, yield; 84.1%) as grayish white crystals. 1H-NMR (400 MHz, DMSO-d6); δ (ppm) 2.16(s, 3H), 4.74(d,J=13.7 Hz, 1H), 4.87(d,J=13.7 Hz, 1H), 4.88(d,J=8.8 Hz, 1H), 4.91(d,J=8.8 Hz, 1H), 7.08(d,J=5.9 Hz, 1H), 7.29(m, 2H), 7.56(m, 1H), 7.70(m, 1H), 8.27(d,J=5.9 Hz, 1H), 13.55(s, 1H).
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.4 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2 mL
Type
reactant
Reaction Step Six
Quantity
8 mL
Type
solvent
Reaction Step Seven
Yield
84.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,350
Citations
T Hershcovici, LK Jha, R Fass - Annals of medicine, 2011 - Taylor & Francis
… When compared to placebo, dexlansoprazole provided significantly higher maintenance rates … Dexlansoprazole could be taken without regard to food. Overall, dexlansoprazole is well …
Number of citations: 44 www.tandfonline.com
BW Behm, DA Peura - Expert review of gastroenterology & …, 2011 - Taylor & Francis
… Dexlansoprazole MR has a unique dual delayed-release … The delivery technology of dexlansoprazole MR is designed to … and pharmacodynamic effects of dexlansoprazole MR beyond …
Number of citations: 51 www.tandfonline.com
N Aslam, R Wright - Expert opinion on pharmacotherapy, 2009 - Taylor & Francis
… Objective: The purpose of this paper is to discuss the pharmacology of dexlansoprazole … medical literature on dexlansoprazole DDR. Conclusion: Dexlansoprazole DDR has the …
Number of citations: 21 www.tandfonline.com
M Vakily, W Zhang, J Wu, SN Atkinson… - … medical research and …, 2009 - Taylor & Francis
… suppression, thereby, dexlansoprazole MR increases the … Higher daily doses of dexlansoprazole are required in order … for dexlansoprazole MR after administration of …
Number of citations: 127 www.tandfonline.com
AL Frelinger, RD Lee, DJ Mulford, J Wu… - Journal of the American …, 2012 - jacc.org
Objectives : The aim of this study was to assess the effects of different proton pump inhibitors (PPIs) on the steady-state pharmacokinetics and pharmacodynamics of clopidogrel. …
Number of citations: 165 www.jacc.org
R Fass, DA Johnson, WC Orr, C Han… - Official journal of the …, 2011 - journals.lww.com
OBJECTIVES: Nocturnal heartburn and related sleep disturbances are common among patients with gastroesophageal reflux disease (GERD). This study evaluated the efficacy of …
Number of citations: 114 journals.lww.com
CR Emerson, N Marzella - Clinical therapeutics, 2010 - Elsevier
… , and pharmacodynamics of dexlansoprazole, as well as its … in English using the terms dexlansoprazole and TAK-390MR. … K + -ATPase, dexlansoprazole inhibits acid production by the …
Number of citations: 39 www.sciencedirect.com
R Fass, WD Chey, SF Zakko… - Alimentary …, 2009 - Wiley Online Library
… Results Dexlansoprazole MR provided significantly greater … Dexlansoprazole MR also reduced symptom severity. Quality of life improvements in patients receiving dexlansoprazole MR …
Number of citations: 125 onlinelibrary.wiley.com
B Skrzydło-Radomańska, P Radwan - Gastroenterology Review …, 2015 - termedia.pl
… The pharmaceutical form of dexlansoprazole is based on the unique technology of … dexlansoprazole is three times higher than that of the left-handed enantiomer. Also, dexlansoprazole …
Number of citations: 26 www.termedia.pl
DC Metz, M Vakily, T Dixit… - Alimentary pharmacology …, 2009 - Wiley Online Library
… dexlansoprazole, an enantiomer of lansoprazole, with two distinct drug release periods to prolong the plasma dexlansoprazole … Clinical studies show that dexlansoprazole MR produces …
Number of citations: 148 onlinelibrary.wiley.com

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